molecular formula C10H20N4O4 B6071680 (NE)-N-[1-methyl-4,5-di(propan-2-yloxy)imidazolidin-2-ylidene]nitramide

(NE)-N-[1-methyl-4,5-di(propan-2-yloxy)imidazolidin-2-ylidene]nitramide

Cat. No.: B6071680
M. Wt: 260.29 g/mol
InChI Key: QNNQJPNPVQXHIJ-UHFFFAOYSA-N
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Description

(NE)-N-[1-methyl-4,5-di(propan-2-yloxy)imidazolidin-2-ylidene]nitramide is a synthetic organic compound characterized by its unique imidazolidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-methyl-4,5-di(propan-2-yloxy)imidazolidin-2-ylidene]nitramide typically involves the following steps:

    Formation of the Imidazolidine Core: The imidazolidine core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of Propan-2-yloxy Groups: The propan-2-yloxy groups are introduced via etherification reactions using suitable alkylating agents.

    Nitramide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-methyl-4,5-di(propan-2-yloxy)imidazolidin-2-ylidene]nitramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Oxides and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

(NE)-N-[1-methyl-4,5-di(propan-2-yloxy)imidazolidin-2-ylidene]nitramide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[1-methyl-4,5-di(propan-2-yloxy)imidazolidin-2-ylidene]nitramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Cellular Processes: Affecting cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

    Cetylpyridinium chloride and domiphen bromide: Compounds with similar functional groups but distinct biological activities.

Uniqueness

(NE)-N-[1-methyl-4,5-di(propan-2-yloxy)imidazolidin-2-ylidene]nitramide is unique due to its specific imidazolidine core and nitramide functional group, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(NE)-N-[1-methyl-4,5-di(propan-2-yloxy)imidazolidin-2-ylidene]nitramide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O4/c1-6(2)17-8-9(18-7(3)4)13(5)10(11-8)12-14(15)16/h6-9H,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNQJPNPVQXHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1C(N(C(=N[N+](=O)[O-])N1)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1C(N(/C(=N/[N+](=O)[O-])/N1)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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